2,3-Dehydro Simvastatin Acid Sodium Salt

Description

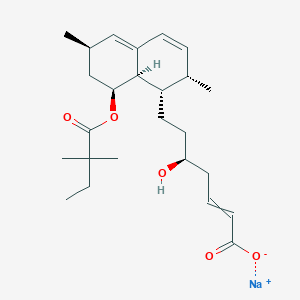

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(5S)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O5.Na/c1-6-25(4,5)24(29)30-21-15-16(2)14-18-11-10-17(3)20(23(18)21)13-12-19(26)8-7-9-22(27)28;/h7,9-11,14,16-17,19-21,23,26H,6,8,12-13,15H2,1-5H3,(H,27,28);/q;+1/p-1/t16-,17-,19+,20-,21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBQDOHYZGFYLBS-VCNJSNMZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC=CC(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H](CC=CC(=O)[O-])O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Formation of 2,3 Dehydro Simvastatin Acid Sodium Salt

Origins of 2,3-Dehydro Simvastatin (B1681759) Acid Sodium Salt in Simvastatin Chemical Synthesis

2,3-Dehydro Simvastatin Acid Sodium Salt is recognized as an impurity that can arise during the chemical synthesis of Simvastatin. scbt.com Simvastatin is commercially produced via semi-synthetic routes starting from lovastatin (B1675250), a fermentation product of Aspergillus terreus. nih.govekb.eg These multi-step processes often involve harsh chemical conditions, creating an environment conducive to the formation of various impurities. nih.gov

One of the critical steps in many synthetic routes is lactonization, which is the formation of the lactone ring in the simvastatin molecule. This step is frequently accompanied by the generation of process-related impurities. google.com The "anhydro" or dehydro impurity, a precursor to this compound, is specifically noted to form during this lactonization stage. google.comasianpubs.org The formation of this impurity is particularly favored at higher temperatures or under highly acidic conditions, which are often employed to drive the lactonization reaction to completion. google.com Controlling the formation of this and other impurities is a primary challenge in achieving high-purity simvastatin that meets pharmacopoeial standards. google.com

Investigation of Degradation Pathways Leading to Dehydro Impurity Formation

Forced degradation studies are essential for identifying potential degradation products and understanding the chemical stability of a drug substance like simvastatin. sciex.com These studies expose the drug to severe conditions, such as acid, base, heat, and oxidation, to accelerate the formation of impurities. sciex.com

The formation of this compound is primarily a result of two chemical transformations: dehydration followed by hydrolysis. Simvastatin is susceptible to degradation through dehydration, leading to the formation of what is termed "dehydrated simvastatin" or "anhydro simvastatin". google.commagtechjournal.com This reaction involves the elimination of a water molecule from the simvastatin structure. This dehydration is often catalyzed by acidic conditions or induced by heat. google.com

Following the initial dehydration, the lactone ring of the resulting dehydro-simvastatin intermediate can be hydrolyzed. This hydrolysis, or de-esterification, is particularly rapid under alkaline (basic) conditions but also occurs in acidic and neutral aqueous environments. nih.govscispace.com The process opens the lactone ring to form a carboxylic acid group, resulting in the final product, this compound. scbt.comnih.gov Studies have confirmed that simvastatin degrades into its hydroxy acid form upon hydrolysis. jocpr.com The presence of an acid moiety in degradation products has been confirmed experimentally, supporting the mechanism of lactone ring cleavage. scispace.com

The rate of simvastatin degradation, including the formation of dehydro impurities, is highly dependent on environmental conditions. Kinetic studies show that the degradation of simvastatin follows pseudo-first-order kinetics. scispace.com The rate of this degradation is significantly influenced by pH, with hydrolysis being much faster in alkaline solutions compared to acidic or neutral ones. scispace.com

Experimental design methodologies, such as full factorial design, have been employed to systematically investigate the impact of various factors on impurity formation. nih.gov These studies analyze variables including temperature, time, and the concentration of the stressor (e.g., acid or base). nih.gov The results demonstrate that temperature is a major factor in thermal degradation, as would be expected from kinetic principles. nih.gov

The following table summarizes findings from kinetic studies on simvastatin degradation:

| Parameter | Condition | Observation | Reference |

| Kinetics | Acid/Base Hydrolysis | Follows pseudo-first-order kinetics. | scispace.com |

| pH Dependence | Alkaline vs. Acidic | Degradation is significantly higher at alkaline pH compared to acid pH. | scispace.com |

| Temperature | 40, 60, 80°C | Degradation rate increases with temperature. | scispace.com |

| Activation Energy | pH 6 (at 60°C) | Calculated as 19.9 Kcal/mol, supporting lactone moiety dissociation. | scispace.com |

| Stressor Strength | 0.01 M vs 0.1 M HCl/NaOH | Higher concentration of acid/base stressor increases degradation. | nih.gov |

These kinetic parameters, including rate constants (k), half-life (t1/2), and the time for 10% degradation (t90), have been reported and are crucial for predicting the stability of simvastatin and controlling impurity levels. scispace.com

Biocatalytic Routes and Potential for Impurity Generation in Enzymatic Synthesis of Simvastatin

In contrast to traditional chemical synthesis, biocatalytic methods offer a more specific and milder route to producing simvastatin. nih.gov These methods often employ whole-cell biocatalysts or isolated enzymes to perform key reaction steps. researchgate.netresearchgate.net

A key biocatalytic innovation is the one-step synthesis of simvastatin from monacolin J using an acyltransferase enzyme, LovD. nih.govresearchgate.net This enzyme is involved in the natural biosynthesis of lovastatin and can be repurposed for simvastatin synthesis. researchgate.net The LovD enzyme exhibits remarkable regiospecificity, selectively acylating the C8 hydroxyl group of monacolin J without the need for chemical protection steps that are common in synthetic routes. nih.gov

This high specificity inherently minimizes the formation of byproducts. The primary enzymatic reaction catalyzed by LovD does not directly produce dehydro impurities. nih.gov However, the potential for impurity formation still exists. In a whole-cell fermentation process, the synthesized simvastatin is exposed to the fermentation broth conditions (e.g., pH, temperature, other cellular enzymes) for extended periods. nih.gov These conditions could potentially lead to the non-enzymatic degradation of simvastatin into impurities like its dehydro acid form, similar to the degradation pathways observed in chemical studies.

A major focus of research in biocatalytic synthesis is the optimization of the system to maximize yield and purity, thereby minimizing all impurities, including any potential dehydro forms. nih.gov Several strategies have been successfully implemented.

One critical optimization was the identification of a highly efficient acyl donor substrate. The use of α-dimethylbutyryl-S-methyl-mercaptopropionate (DMB-S-MMP) as the acyl thioester was found to be a key finding, enabling the reaction to proceed to over 99% conversion. nih.gov This high conversion rate reduces the presence of unreacted starting materials and potential side products.

Further optimization involves the fermentation process itself and downstream purification. nih.gov

Substrate Feeding: Controlled addition of the monacolin J and DMB-S-MMP substrates to the fermentation broth ensures their optimal concentration for the enzymatic reaction. nih.gov

Purification: Efficient purification methods have been developed to isolate simvastatin from the fermentation broth with over 90% recovery and greater than 98% purity, effectively removing any impurities that may have formed. researchgate.net

Through these optimization techniques, the biocatalytic route can be an attractive alternative to chemical synthesis, capable of producing high-purity simvastatin on an industrial scale. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic methods are the cornerstone of impurity analysis in pharmaceutical manufacturing, offering robust and reliable separation of complex mixtures. The choice of technique is dictated by the physicochemical properties of the analytes and the required analytical performance.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Simvastatin (B1681759) and its impurities. The development of a stability-indicating HPLC method is crucial for separating 2,3-Dehydro Simvastatin Acid Sodium Salt from the active pharmaceutical ingredient (API) and other degradation products.

A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column and a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.gov Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. For instance, a validated isocratic RP-HPLC method utilized a KYA TECH HIQ SIL C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and water (80:20 v/v) containing 0.1% orthophosphoric acid, at a flow rate of 1.0 mL/min and detection at 237 nm. nih.gov The linearity for impurity quantification in such methods can be established over a concentration range, for example, from 0.2 to 25.6 µg/mL. nih.gov

Table 1: Example HPLC Method Parameters for Simvastatin Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | KYA TECH HIQ SIL C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Orthophosphoric Acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 237 nm nih.gov |

| Injection Volume | 20 µL nih.gov |

| Temperature | Ambient nih.gov |

This table is for illustrative purposes and specific conditions may vary.

Application of Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity, which are highly advantageous for resolving closely eluting impurities like this compound from the main Simvastatin peak. The increased peak capacity of UHPLC allows for a more detailed and accurate impurity profile.

Gas Chromatography (GC) for Volatile Components or Derivatives

While HPLC is the primary technique for non-volatile compounds like Simvastatin and its salts, Gas Chromatography (GC) is valuable for the analysis of volatile impurities or for analytes that can be derivatized to become volatile. For instance, GC coupled with a mass spectrometer (GC-MS) can be used to detect residual solvents or trace-level volatile degradation products. A study on Simvastatin utilized a GC-MS system with a 300 m column and helium as the carrier gas at a flow rate of 1 mL/min for mass analysis. nih.gov

Mass Spectrometric Approaches for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a high degree of specificity for the structural elucidation and quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detection and quantification of trace-level impurities. pharmgkb.org This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. In a typical LC-MS/MS workflow for impurity analysis, the parent ion of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple-reaction monitoring (MRM) approach provides excellent selectivity and allows for quantification at very low levels. The use of an ion trap mass spectrometer with an electrospray ionization (ESI) source is a common setup for the analysis of Simvastatin and its metabolites. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown impurities. pharmgkb.org Techniques such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry can provide mass accuracy within a few parts per million (ppm). pharmgkb.org This level of accuracy allows for the confident assignment of molecular formulas to unknown peaks, which is a critical step in the identification of novel degradation products or impurities. For instance, in the analysis of Simvastatin impurities, HRMS was used to deduce the molecular formulae of several unknown compounds. pharmgkb.org

Table 2: Comparison of Analytical Techniques for Impurity Profiling

| Technique | Primary Application | Key Advantages |

|---|---|---|

| HPLC | Routine separation and quantification of non-volatile impurities. nih.gov | Robust, reliable, and widely available. |

| UHPLC | High-resolution separation of complex impurity mixtures. | Faster analysis times, enhanced resolution, and sensitivity. |

| GC | Analysis of volatile impurities or derivatized compounds. nih.gov | High efficiency for volatile and semi-volatile analytes. |

| LC-MS/MS | Trace-level quantification and structural confirmation of impurities. nih.govsciex.com | High sensitivity, specificity, and structural information. |

| HRMS | Accurate mass determination and elemental composition of unknown impurities. pharmgkb.org | High mass accuracy for confident identification. |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomeric Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for the separation and identification of isomeric compounds that are indistinguishable by mass spectrometry alone. This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to liquid chromatography (LC) and mass spectrometry (MS). ajprd.com The fundamental principle of IMS is that ions are driven through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. nih.gov An ion's velocity through this drift tube is dependent on its rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure. ajprd.com

For a compound like this compound, several isomers could exist, including positional isomers (where the double bond is in a different location within the hexahydronaphthalene (B12109599) ring system) and stereoisomers (diastereomers and enantiomers). While these isomers would have the same mass-to-charge ratio (m/z), their distinct three-dimensional shapes would result in different CCS values. Consequently, they would exhibit different drift times through the ion mobility cell, allowing for their separation. ajprd.comnih.gov

The coupling of IMS with MS provides a two-dimensional analytical plot of m/z versus drift time (or CCS), enabling the resolution of complex isomeric mixtures. ajprd.com This is particularly valuable in pharmaceutical analysis where even minor isomeric impurities can have different pharmacological or toxicological profiles. Research on other complex molecules, such as steroids and lipids, has demonstrated the capability of IMS-MS to resolve subtle structural differences, including the separation of cis/trans isomers and other diastereomers. rjptonline.org Furthermore, specialized techniques, known as Chiral Ion Mobility Spectrometry (CIMS), can achieve the separation of enantiomers by introducing a chiral drift gas modifier. This modifier forms transient, diastereomeric complexes with the enantiomeric ions, which then exhibit different mobilities. researchgate.net This approach would be theoretically applicable to resolve the chiral centers within the this compound molecule.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons. For this compound, ¹H and ¹³C NMR would be used to confirm its identity and distinguish it from simvastatin and other related impurities.

Expected ¹H NMR Spectral Features:

Olefinic Protons: New signals would appear in the olefinic region (typically 5.0-6.5 ppm) corresponding to the protons on the newly introduced C2=C3 double bond.

Carbinol Protons: The proton on the carbon bearing the hydroxyl group in the side chain (C5') would likely appear as a multiplet around 3.8-4.2 ppm.

Disappearance of Lactone-related Protons: The characteristic signals for the protons adjacent to the lactone oxygen in simvastatin would be absent.

Alkyl and Allylic Protons: Other signals corresponding to the methyl groups and the hexahydronaphthalene ring protons would be present, with some shifts expected for protons allylic to the new double bond.

Expected ¹³C NMR Spectral Features:

Olefinic Carbons: Two new signals in the downfield region (typically 120-140 ppm) would correspond to the C2 and C3 carbons of the new double bond.

Carboxylate Carbon: A signal for the carboxylate carbon (COO⁻Na⁺) would be observed in the range of 175-185 ppm, shifted from the lactone carbonyl carbon of simvastatin (around 172 ppm).

Saturated Carbons: The signals for the other carbons in the molecule would be present, with shifts influenced by the new functional groups.

A complete assignment would require two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between protons and carbons.

Table 1: Predicted Key NMR Differences between Simvastatin and 2,3-Dehydro Simvastatin Acid

| Feature | Simvastatin | This compound |

|---|---|---|

| ¹H NMR | Protons on saturated C2 and C3 | Olefinic protons at C2 and C3 (expected δ 5.0-6.5 ppm) |

| Complex multiplets for lactone ring protons | Open-chain hydroxy acid protons | |

| ¹³C NMR | Saturated C2 and C3 signals | Olefinic C2 and C3 signals (expected δ 120-140 ppm) |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be distinct from that of simvastatin due to the structural modifications. The characteristic absorption bands of simvastatin include a prominent O-H stretching vibration (~3545 cm⁻¹), C-H stretching vibrations (~2970 cm⁻¹), and two C=O stretching vibrations for the ester and lactone groups (~1723 and 1696 cm⁻¹ respectively). nih.gov

For this compound, the following spectral features would be anticipated:

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group on the heptenoic acid side chain.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially a weak C=C-H stretch just above 3000 cm⁻¹.

C=O Stretch: A strong absorption from the ester carbonyl group would remain (~1720-1740 cm⁻¹). The lactone carbonyl peak would be absent.

Carboxylate Anion Stretch: Instead of the lactone C=O, strong asymmetric and symmetric stretching vibrations for the carboxylate anion (COO⁻) would appear, typically around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively.

C=C Stretch: A new, likely weak to medium, absorption band around 1640-1660 cm⁻¹ corresponding to the C=C double bond within the ring system.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 | Broad, stretching vibration |

| Aliphatic (C-H) | 3000 - 2850 | Stretching vibration |

| Ester Carbonyl (C=O) | 1740 - 1720 | Strong, stretching vibration |

| Alkene (C=C) | 1660 - 1640 | Medium to weak, stretching |

| Carboxylate (COO⁻) | 1610 - 1550 | Asymmetric stretching, strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which is dependent on its electronic structure. This technique is widely used for quantitative analysis and purity assessment. Simvastatin exhibits characteristic UV absorption maxima (λmax) at approximately 238 nm and 247 nm, which are attributed to the conjugated diene system within its hexahydronaphthalene ring. drugbank.compharmaffiliates.com

The structure of this compound contains an additional double bond in conjugation with the existing diene system, creating a more extended π-electron system. According to Woodward-Fieser rules, this extension of conjugation will result in a bathochromic shift (a shift to a longer wavelength) of the λmax. Therefore, the λmax for this compound is expected to be significantly greater than 247 nm. This shift provides a basis for its selective detection and quantification, even in the presence of simvastatin. Once the λmax is determined, a calibration curve can be constructed by plotting absorbance versus concentration, allowing for the quantification of the compound in research samples according to the Beer-Lambert law. This method is valuable for assessing the purity of the compound by detecting the presence of impurities with different absorption profiles.

Table 3: UV-Vis Absorption Data Comparison

| Compound | Chromophore | Expected λmax (nm) |

|---|---|---|

| Simvastatin | Conjugated Diene | ~238, ~247 pharmaffiliates.com |

Impurity Profiling and Purity Assessment Strategies in Research Samples

Impurity Fingerprinting and Pattern Recognition

Impurity profiling is a critical aspect of pharmaceutical research and development, aimed at the identification and quantification of all potential impurities in a drug substance. nih.gov An "impurity fingerprint" is a unique chromatographic or spectroscopic profile that represents the complete set of impurities present in a given sample. This fingerprint is invaluable for batch-to-batch consistency analysis, stability studies, and quality control.

For this compound, which is itself an impurity of simvastatin, creating a detailed impurity fingerprint is essential for its characterization as a reference standard. The primary technique for this purpose is high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS). nih.gov

The process involves developing a robust chromatographic method capable of separating the main compound from all related substances, including synthetic precursors, degradation products, and isomers. A reversed-phase UPLC system coupled to a tandem mass spectrometer (MS/MS) is particularly effective. nih.gov The resulting chromatogram, which displays peaks for the main compound and all detected impurities, serves as the fingerprint. The retention time of each peak provides one level of identification, while the mass spectrometer provides highly specific mass-to-charge (m/z) data for the parent ion and its fragments, allowing for structural elucidation of unknown impurities. nih.gov By comparing the impurity fingerprints of different batches, researchers can recognize patterns, identify new or unexpected impurities, and ensure the consistency and purity of the research sample.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Simvastatin |

| Simvastatin Hydroxy Acid |

| Anhydrosimvastatin |

| Lovastatin (B1675250) |

Development of Quantitative Analytical Standards

The development of quantitative analytical standards is a foundational step for the accurate measurement of this compound. As this compound is an impurity of Simvastatin, methods developed for the simultaneous estimation of Simvastatin and its impurities are often applicable. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose.

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the simultaneous analysis of Simvastatin and its impurities, including the β-hydroxy acid form. nih.gov While specific methods for this compound are not extensively detailed in publicly available literature, the principles for developing such standards are well-established. This involves the synthesis and purification of the this compound to a high degree of purity, which is then characterized by spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm its identity and structure. nih.gov

Once a highly purified reference standard is obtained, it can be used to prepare calibration standards at various concentrations. These standards are then analyzed using the developed analytical method, such as RP-HPLC, to generate a calibration curve. For instance, in the analysis of Simvastatin and its impurities, a linear relationship is often established between the concentration of the analyte and the analytical response over a specific range. nih.gov

Rigorous Method Validation and Qualification in Analytical Research

Any analytical method developed for the quantification of this compound must undergo rigorous validation to ensure its reliability, as per the guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). nih.govnih.gov The validation process encompasses several key parameters.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of this compound, the method must be able to distinguish it from Simvastatin, Simvastatin acid, and other related impurities.

This is typically achieved using chromatographic techniques like HPLC, where the method is designed to provide sufficient resolution between the peaks of interest. For example, in a study on Simvastatin and its impurities, the separation was carried out on an isocratic JASCO RP-HPLC system using a KYA TECH HIQ SIL C18 column. nih.gov The mobile phase, consisting of acetonitrile and water with orthophosphoric acid, was optimized to ensure that each compound eluted at a distinct retention time, thus demonstrating the specificity of the method. nih.gov Similarly, second-derivative spectrophotometry has been shown to be a specific method for the analysis of Simvastatin in complex matrices, as it can eliminate interferences from formulation constituents. researchgate.net

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For the analysis of Simvastatin impurities, a linear response was observed in the concentration range of 0.2–25.6 μg/mL. nih.gov Another study on Simvastatin demonstrated linearity in the range of 3.5–550.0 µg/mL with a high correlation coefficient (r > 0.9998). sciencerepository.orgresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Simvastatin analysis, a very good limit of detection of 0.63 µg/mL was reported. sciencerepository.orgresearchgate.net In another highly sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of Simvastatin and its β-hydroxy acid in human plasma, a limit of quantitation of 50 pg/mL was achieved for both analytes. nih.gov A separate LC-MS/MS method for Simvastatin in human plasma reported an LOQ of 0.25 ng/mL. nih.govresearchgate.net

Table 1: Linearity, Range, and Detection/Quantification Limits for Simvastatin and Related Compounds

| Analyte/Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ |

| Simvastatin Impurities (RP-HPLC) nih.gov | 0.2–25.6 μg/mL | Not Specified | Lower than European Pharmacopoeia limits | Lower than European Pharmacopoeia limits |

| Simvastatin (RP-HPLC) sciencerepository.orgresearchgate.net | 3.5–550.0 µg/mL | >0.9998 | 0.63 µg/mL | 2.11 µg/mL |

| Simvastatin and Simvastatin Acid (LC-MS/MS) nih.gov | Not Specified | Not Specified | Not Specified | 50 pg/mL |

| Simvastatin (LC-MS/MS) nih.govresearchgate.net | 0.25–50 ng/mL | Not Specified | Not Specified | 0.25 ng/mL |

| Simvastatin (HPLC-UV) researchgate.net | 2–10 µg/mL | 0.9990 | 0.85 µg/mL | 2.01 µg/mL |

Precision and Accuracy: Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value and is often determined through recovery studies.

For the analysis of Simvastatin and its impurities, intra-day and inter-day precision studies showed a relative standard deviation of less than 2%, indicating a high degree of precision. nih.gov Recovery studies to determine accuracy were in the range of 98.21% to 100.72%. nih.gov Another study on Simvastatin and its beta-hydroxy acid using LC-MS/MS reported intra- and inter-assay precision (%RSD) of less than 7.5% and accuracy of 98.7-102.3% of the nominal values. nih.gov

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the flow rate, mobile phase composition, pH, and temperature. A study on the simultaneous determination of Simvastatin and Mupirocin demonstrated the robustness of the developed HPLC method by intentionally varying parameters such as flow rate, mobile phase ratio, wavelength, and pH. nih.gov The results showed that the assay values remained within the acceptable range of 95.00% to 105.00% with an RSD lower than 2%, indicating the method's robustness. nih.gov

Table 2: Precision and Accuracy Data for Simvastatin and Related Compounds

| Analyte/Method | Precision (%RSD) | Accuracy (% Recovery) |

| Simvastatin Impurities (RP-HPLC) nih.gov | < 2% (Intra- and Inter-day) | 98.21% - 100.72% |

| Simvastatin and Simvastatin Acid (LC-MS/MS) nih.gov | < 7.5% (Intra- and Inter-assay) | 98.7% - 102.3% |

| Simvastatin (Second-derivative spectrophotometry) researchgate.net | Intra-day: 1.61-3.76%, Inter-day: 2.32% | Average of 100.66% |

| Simvastatin (HPLC-UV) researchgate.net | < 1% (Inter-day) | 95% - 98.38% |

| Simvastatin (LC-MS/MS) nih.gov | Intra-day: < 14%, Inter-day: < 10% | Not Specified |

Biochemical and Molecular Research Implications of 2,3 Dehydro Simvastatin Acid Sodium Salt As an Impurity

Assessment of Biochemical Inertness or Potential for Non-Specific Interactions in In Vitro Systems

There is a lack of publicly available studies that directly assess the biochemical inertness or the potential for non-specific interactions of 2,3-Dehydro Simvastatin (B1681759) Acid Sodium Salt in in vitro systems. However, based on its chemical structure, some inferences can be drawn. The molecule retains the core lipophilic hexahydronaphthalene (B12109599) ring system of simvastatin, which could potentially lead to non-specific binding to proteins and other macromolecules in an in vitro setting.

The introduction of a double bond in the hydrophilic side chain, creating a conjugated system, may alter its electronic properties and reactivity compared to simvastatin acid. This could theoretically lead to different non-specific interactions. In the absence of direct experimental data, the assessment of its biochemical inertness remains a subject for further investigation. The primary concern for any impurity is its potential to interact with biological targets other than the intended one, which could lead to unexpected biological effects.

Investigation of its Impact on Analytical Assay Performance in Preclinical Studies

The presence of impurities in a drug substance can significantly impact the performance of analytical assays used in preclinical and clinical studies. For instance, co-elution of an impurity with the parent drug or its active metabolites in chromatographic methods like High-Performance Liquid Chromatography (HPLC) can lead to inaccurate quantification. semanticscholar.org

Several stability-indicating HPLC methods have been developed to separate simvastatin from its degradation products, including 2,3-Dehydro Simvastatin (also known as Anhydro simvastatin). nih.govjocpr.com These methods are crucial for ensuring that the analytical results accurately reflect the concentration of the active drug and its metabolites, without interference from impurities like the 2,3-dehydro form. The development of such specific and sensitive analytical methods is a key aspect of preclinical drug development, ensuring the reliability of pharmacokinetic and pharmacodynamic data. semanticscholar.orgjocpr.com

Table 1: Chromatographic Conditions for Separation of Simvastatin and its Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Column | ZORBAX SB C18, 150 mm x 4.6mm, 3.5 µm | jocpr.com |

| Mobile Phase A | 20 mM phosphate (B84403) buffer pH 3.0: acetonitrile (B52724) (50:50, v/v) | jocpr.com |

| Mobile Phase B | Acetonitrile | jocpr.com |

Comparative Studies on Enzyme Inhibition Profiles with Active Simvastatin Metabolites (e.g., HMG-CoA Reductase inhibition, if any)

Simvastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form, simvastatin acid, which is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.govkarger.comdrugbank.com The inhibitory activity of statins is largely dependent on the structure of the hydrophilic side chain, which mimics the natural substrate HMG-CoA. karger.com

While there are no direct comparative studies on the HMG-CoA reductase inhibitory activity of 2,3-Dehydro Simvastatin Acid Sodium Salt, the structural modification—the presence of a double bond between the 2nd and 3rd carbon of the heptenoic acid side chain—is significant. This change alters the stereochemistry and electronic distribution of the side chain, which is critical for binding to the active site of HMG-CoA reductase. It is therefore highly probable that this compound has significantly reduced or no inhibitory activity on HMG-CoA reductase compared to simvastatin acid. A study on a simvastatin analogue without HMG-CoA reductase inhibitory activity highlights the importance of the specific chemical structure for its primary pharmacological effect. nih.gov

Table 2: HMG-CoA Reductase Inhibitory Activity of Simvastatin and its Metabolites

| Compound | IC50 (nM) | Relative Potency | Reference |

|---|---|---|---|

| Simvastatin Acid | ~2 | High | nih.gov |

Research on its Potential to Interfere with Cellular Transport Mechanisms in In Vitro Models

The cellular uptake and efflux of drugs are mediated by various transporter proteins, and any interference with these transporters can alter the pharmacokinetics and pharmacodynamics of the drug. Simvastatin and its active metabolite are known to be substrates of various transporters, including organic anion transporting polypeptides (OATPs). drugbank.com

Quality by Design Qbd and Process Analytical Technology Pat in Impurity Control Research

Design of Experiments (DoE) for Optimizing Synthetic Conditions to Control Impurity Levels

Design of Experiments (DoE) is a powerful statistical tool that allows for the systematic and efficient investigation of the relationship between process inputs (factors) and outputs (responses). ijpsonline.com In the synthesis of Simvastatin (B1681759), where 2,3-Dehydro Simvastatin Acid Sodium Salt is a potential impurity, DoE can be employed to identify and optimize critical process parameters (CPPs) to minimize its formation.

A typical DoE study for this purpose would involve a screening design to identify the most influential factors, followed by an optimization design to determine the optimal settings for these factors.

Illustrative Screening Design:

A fractional factorial design could be employed to screen for key factors influencing the formation of this compound. The factors could include:

Temperature: The reaction temperature can significantly impact the rate of side reactions leading to impurity formation.

pH: The acidity or basicity of the reaction mixture can influence the stability of intermediates and the final product.

Reaction Time: The duration of the reaction can affect the extent of impurity formation.

Solvent Composition: The polarity and type of solvent can influence reaction pathways.

Table 1: Illustrative Fractional Factorial Design for Screening of Factors Affecting this compound Formation

| Run | Temperature (°C) | pH | Reaction Time (hours) | Solvent Ratio (A:B) | This compound Level (%) |

|---|---|---|---|---|---|

| 1 | 40 | 8 | 12 | 1:1 | 0.15 |

| 2 | 60 | 8 | 12 | 2:1 | 0.25 |

| 3 | 40 | 10 | 12 | 2:1 | 0.18 |

| 4 | 60 | 10 | 12 | 1:1 | 0.30 |

| 5 | 40 | 8 | 24 | 2:1 | 0.22 |

| 6 | 60 | 8 | 24 | 1:1 | 0.35 |

| 7 | 40 | 10 | 24 | 1:1 | 0.20 |

Illustrative Optimization Design:

Based on the results of the screening design, a response surface methodology (RSM) such as a central composite design (CCD) could be used to create a predictive model for the formation of this compound. This model would help in identifying the optimal conditions to minimize the impurity level.

Table 2: Illustrative Central Composite Design for Optimization of Synthetic Conditions

| Run | Temperature (°C) | pH | This compound Level (%) |

|---|---|---|---|

| 1 | 45 | 8.5 | 0.12 |

| 2 | 55 | 8.5 | 0.20 |

| 3 | 45 | 9.5 | 0.15 |

| 4 | 55 | 9.5 | 0.28 |

| 5 | 42.9 | 9.0 | 0.10 |

| 6 | 57.1 | 9.0 | 0.22 |

| 7 | 50 | 8.29 | 0.14 |

| 8 | 50 | 9.71 | 0.18 |

Application of PAT for Real-Time Monitoring of Impurity Formation during Synthesis

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time. mt.comwikipedia.org This allows for a dynamic and responsive control of the manufacturing process. In the context of this compound, PAT can be instrumental in monitoring its formation as the reaction progresses.

Spectroscopic techniques are particularly well-suited for PAT applications. For instance, in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy probes could be integrated into the reaction vessel. americanpharmaceuticalreview.com These probes can provide continuous data on the concentration of reactants, intermediates, the final product, and key impurities like this compound.

Table 3: Illustrative Real-Time Monitoring Data using In-line Spectroscopy

| Reaction Time (hours) | Simvastatin Concentration (mol/L) | This compound Concentration (mol/L) |

|---|---|---|

| 0 | 0.00 | 0.000 |

| 2 | 0.25 | 0.001 |

| 4 | 0.48 | 0.003 |

| 6 | 0.65 | 0.005 |

| 8 | 0.78 | 0.008 |

| 10 | 0.85 | 0.012 |

This real-time data allows for immediate intervention if the level of this compound exceeds a predefined threshold. For example, the reaction temperature could be adjusted, or the reaction could be quenched at the optimal time to prevent further impurity formation.

Multivariate Data Analysis for Understanding Impurity Relationships with Process Parameters

The large datasets generated by PAT tools require sophisticated data analysis techniques. Multivariate Data Analysis (MVDA) is a set of statistical methods used to analyze data with multiple variables simultaneously. wikipedia.org In the context of controlling this compound, MVDA can be used to build predictive models that correlate process parameters with impurity levels.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used. PCA can be used to identify the main sources of variability in the process, while PLS can be used to build a predictive model that links the process parameters (e.g., temperature, pH, reactant concentrations) to the formation of this compound.

Table 4: Illustrative Correlation Matrix from a Multivariate Data Analysis

| Temperature | pH | Reaction Time | This compound Level | |

|---|---|---|---|---|

| Temperature | 1.00 | 0.15 | 0.45 | 0.85 |

| pH | 0.15 | 1.00 | 0.20 | 0.30 |

| Reaction Time | 0.45 | 0.20 | 1.00 | 0.65 |

| This compound Level | 0.85 | 0.30 | 0.65 | 1.00 |

This correlation matrix, derived from an MVDA model, can provide valuable insights into the process. For example, a strong positive correlation between temperature and the level of this compound would indicate that temperature is a critical parameter to control to minimize the formation of this impurity.

By integrating QbD, DoE, PAT, and MVDA, a comprehensive control strategy can be developed to ensure the consistent production of high-quality Simvastatin with minimal levels of the this compound impurity.

Future Research Directions and Unresolved Challenges

Development of Novel Synthetic Routes with Inherently Lower Impurity Generation

The traditional multi-step chemical synthesis of simvastatin (B1681759) from lovastatin (B1675250) is often laborious and can lead to the formation of various impurities. mdpi.comnaturalspublishing.com These processes may involve harsh reagents and conditions that contribute to degradation and side reactions, increasing the impurity profile of the final product. epa.gov A significant area of future research lies in the development of synthetic routes that are inherently cleaner and minimize the generation of 2,3-Dehydro Simvastatin Acid Sodium Salt and other related substances.

One of the most promising avenues is the advancement of biocatalytic and enzymatic synthesis methods. mdpi.comnih.gov The use of engineered enzymes, such as acyl-transferases, in the synthesis of simvastatin has demonstrated the potential for highly selective reactions under mild conditions. mdpi.comresearchgate.net These biocatalytic processes can circumvent the need for extensive protection and deprotection steps common in traditional organic synthesis, thereby reducing the formation of by-products. mdpi.comnih.gov For instance, a one-step, whole-cell biocatalytic process has been developed for the synthesis of simvastatin from monacolin J, achieving high conversion rates and purity. nih.gov Further research into novel enzymes and optimizing fermentation and reaction conditions could lead to synthetic pathways where the formation of dehydro impurities is significantly suppressed.

Another approach involves the refinement of chemical synthesis routes to be more efficient and selective. This includes exploring new catalysts and reaction conditions that favor the desired stereochemistry and reduce the likelihood of side reactions that lead to impurities like the dimer and anhydro forms of simvastatin. google.com The goal is to develop processes that are not only higher in yield but also produce a cleaner crude product that requires less intensive purification.

Advancements in Automated and High-Throughput Impurity Screening Methodologies

The early detection and quantification of impurities are crucial for process control and ensuring the quality of the final drug substance. Traditional analytical methods, while effective, can be time-consuming. Future research is increasingly focused on the development and implementation of automated and high-throughput screening (HTS) methodologies for the rapid analysis of simvastatin and its impurities.

HTS platforms can significantly accelerate the analysis of large numbers of samples, which is particularly beneficial during process development and optimization. nih.gov These systems can integrate automated sample preparation with rapid analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC). nih.govwaters.com The use of 96-well plates for sample processing, for example, can drastically reduce the time required for analysis compared to manual methods. nih.gov

Furthermore, advancements in analytical techniques are enabling faster and more sensitive screening. For instance, methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) allow for the rapid and simultaneous determination of simvastatin and its acid form in various matrices with high sensitivity and specificity. nih.gov The development of such high-throughput methods is essential for real-time monitoring of impurity levels during manufacturing, allowing for immediate process adjustments to maintain product quality.

Comprehensive Elucidation of Minor and Trace Impurity Formation Pathways

While major impurities in simvastatin are well-documented, the formation pathways of minor and trace impurities, including this compound, are not always fully understood. A critical area of future research is the comprehensive elucidation of these formation pathways. This knowledge is fundamental to developing effective strategies to control their presence in the final product.

Forced degradation studies are a key tool in this endeavor. By subjecting simvastatin to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, researchers can accelerate the formation of degradation products and identify potential impurities that may arise during synthesis and storage. sciex.comresearchgate.net Advanced analytical techniques, particularly hyphenated methods like liquid chromatography-mass spectrometry (LC-MS), are indispensable for this work. nih.govwaters.comwaters.com

Techniques such as UPLC coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) provide high-resolution separation and accurate mass measurements, enabling the identification and structural elucidation of unknown impurities even at very low levels. waters.comwaters.com By analyzing the fragmentation patterns of the parent drug and its impurities, a detailed understanding of the degradation and formation mechanisms can be achieved. sciex.comresearchgate.net This information is vital for optimizing manufacturing processes to minimize the formation of specific impurities like this compound.

Computational Chemistry and In Silico Modeling for Impurity Prediction and Risk Assessment

Computational chemistry and in silico modeling are emerging as powerful tools in pharmaceutical development, offering the potential to predict the formation of impurities and assess their potential risks. nih.gov These approaches can significantly reduce the experimental workload and provide valuable insights into the chemical processes that lead to impurity generation.

By using computational models, it is possible to simulate the reaction conditions of simvastatin synthesis and predict the likelihood of different side reactions and degradation pathways. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to correlate the molecular structure of reactants and intermediates with the formation of specific impurities. nih.gov This predictive capability allows for the proactive design of manufacturing processes that are less prone to impurity formation.

In silico toxicology models can also be employed to assess the potential toxicity of identified and predicted impurities. nih.gov This is crucial for risk assessment and for setting appropriate control limits for impurities in the final drug product. By integrating computational predictions with experimental data, a more comprehensive understanding of impurity profiles and their potential impact can be achieved, leading to safer and higher-quality pharmaceuticals.

Research into Sustainable and Green Chemistry Approaches for Impurity Reduction and Waste Minimization

The pharmaceutical industry is increasingly focusing on sustainable and green chemistry principles to reduce its environmental footprint. mdpi.comresearchgate.net This focus aligns with the goal of impurity reduction, as greener processes are often more efficient and selective, leading to less waste and fewer by-products.

A key aspect of green chemistry is the use of environmentally benign solvents and reagents. mdpi.com Research into replacing hazardous organic solvents with greener alternatives, such as water or ethanol-based systems, in the synthesis and purification of simvastatin is an active area of investigation. nih.govdntb.gov.ua For example, biocatalytic processes that operate in aqueous media at ambient temperatures not only reduce energy consumption but also minimize the use of volatile organic compounds. mdpi.comepa.gov

The development of purification methods that are more sustainable is also a critical research direction. Traditional purification techniques can be solvent-intensive. Exploring alternative methods that reduce solvent use and waste generation is essential. google.com Ultimately, the adoption of green chemistry principles throughout the entire lifecycle of drug manufacturing, from synthesis to purification, will contribute to the production of higher-purity simvastatin with a reduced environmental impact. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,3-Dehydro Simvastatin Acid Sodium Salt with high purity?

- Synthesis typically involves acid-catalyzed hydrolysis of simvastatin followed by sodium salt formation. Key steps include pH adjustment to stabilize the sodium salt and purification via recrystallization using solvents like methanol/water mixtures. Impurity profiling using HPLC-UV (e.g., USP methods for simvastatin derivatives) is critical to confirm purity >98% .

Q. How can researchers verify the identity and structural integrity of this compound?

- Combine spectroscopic methods:

- NMR : Confirm the absence of the lactone ring (characteristic of simvastatin) and presence of sodium-bound carboxylate peaks.

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., 458.56 g/mol for the sodium salt) .

- FTIR : Identify hydroxyl (O-H stretch) and carboxylate (C=O asymmetric stretch) functional groups .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Store at -18°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid aqueous solutions unless stabilized with buffers (pH 7–8) to prevent hydrolysis. Periodic stability testing via HPLC is recommended .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound synthesis be minimized for sensitive bioassays?

- Critical parameters :

- Control reaction temperature (±2°C) and solvent ratios during salt formation.

- Implement peptide-grade quality control (QC): Quantify residual solvents (GC-MS), free acid content (titration), and sodium counterion levels (ICP-OES) .

Q. What analytical strategies resolve contradictions in degradation product profiles under varying experimental conditions?

- Scenario : Discrepancies in degradation pathways observed in acidic vs. oxidative conditions.

- Methodology :

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and reactive oxygen species.

- LC-MS/MS : Identify degradation products (e.g., lactone reformation or side-chain oxidation).

- Kinetic modeling : Correlate degradation rates with activation energy (Arrhenius plots) to predict shelf life .

Q. How can researchers validate the biological activity of this compound in cell-based assays?

- Experimental design :

- Use HMG-CoA reductase inhibition assays (e.g., radiometric or fluorometric kits) to confirm target engagement.

- Compare IC50 values with simvastatin (positive control) to assess relative potency.

- Address solubility issues by pre-dissolving in DMSO (<0.1% final concentration) and verifying cytotoxicity via MTT assays .

Q. What methodologies address discrepancies in solubility data reported for this compound?

- Contradiction : Varying solubility values in aqueous vs. organic solvents.

- Resolution :

- Standardize solvent systems (e.g., PBS pH 7.4 or ethanol/water mixtures).

- Use dynamic light scattering (DLS) to detect aggregation.

- Validate via nephelometry for turbidity thresholds .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.